molecular formula C17H23N3O3 B500203 1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol CAS No. 756490-83-2

1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol

Cat. No.: B500203
CAS No.: 756490-83-2
M. Wt: 317.4g/mol
InChI Key: RRLGJJHDSDWGRN-UHFFFAOYSA-N
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Description

1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol is a synthetic organic compound that belongs to the class of beta-blockers These compounds are known for their ability to interact with beta-adrenergic receptors in the body, which play a crucial role in the regulation of cardiovascular functions

Preparation Methods

The synthesis of 1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol typically involves multiple steps:

    Formation of the oxadiazole ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the phenoxy group: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the aromatic ring.

    Formation of the propanol backbone: The propanol backbone can be constructed through the reaction of an epoxide with an amine, leading to the formation of the desired beta-amino alcohol.

    Cyclohexylamino group introduction:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the propanol backbone are replaced with other groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for hydrolysis.

Scientific Research Applications

1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a beta-blocker, which can be used to treat cardiovascular diseases such as hypertension and arrhythmias.

    Pharmacology: Research focuses on understanding the compound’s interaction with beta-adrenergic receptors and its effects on heart rate and blood pressure.

    Biological Studies: The compound is used in studies to investigate its effects on cellular signaling pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound may be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved include the inhibition of cyclic AMP production and subsequent downstream signaling events.

Comparison with Similar Compounds

1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol can be compared with other beta-blockers such as propranolol, atenolol, and metoprolol.

    Propranolol: A non-selective beta-blocker that affects both beta-1 and beta-2 receptors.

    Atenolol: A selective beta-1 blocker with fewer side effects on the respiratory system.

    Metoprolol: Another selective beta-1 blocker with a similar mechanism of action but different pharmacokinetic properties.

The uniqueness of this compound lies in its specific chemical structure, which may confer distinct pharmacological properties and therapeutic potential.

Properties

IUPAC Name

1-(cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c21-15(10-18-14-4-2-1-3-5-14)11-22-16-8-6-13(7-9-16)17-20-19-12-23-17/h6-9,12,14-15,18,21H,1-5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLGJJHDSDWGRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(COC2=CC=C(C=C2)C3=NN=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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